5-Hydroxy-7-methoxyisoflavone
CAS No.: 19725-43-0
Cat. No.: VC0191835
Molecular Formula: C16H12O4
Molecular Weight: 268.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19725-43-0 |
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Molecular Formula | C16H12O4 |
Molecular Weight | 268.26 |
Introduction
Chemical Properties and Structure
5-Hydroxy-7-methoxyisoflavone (C₁₆H₁₂O₄) is an isoflavone with a molecular weight of 268.26 g/mol . Its structure is characterized by a 3-phenylchromen-4-one backbone with a hydroxyl group at position 5 and a methoxy group at position 7 . The IUPAC name for this compound is 5-hydroxy-7-methoxy-3-phenylchromen-4-one .
Chemical Identifiers
The compound can be identified through various chemical descriptors as shown in Table 1:
Identifier Type | Value |
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PubChem CID | 16725071 |
CAS Registry Number | 19725-43-0 |
Molecular Formula | C₁₆H₁₂O₄ |
Molecular Weight | 268.26 g/mol |
InChI | InChI=1S/C16H12O4/c1-19-11-7-13(17)15-14(8-11)20-9-12(16(15)18)10-5-3-2-4-6-10/h2-9,17H,1H3 |
SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)O |
ChEMBL ID | CHEMBL3039045 |
Table 1: Chemical identifiers of 5-Hydroxy-7-methoxyisoflavone
Structural Features
The structure of 5-Hydroxy-7-methoxyisoflavone includes several key features:
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A phenyl group at position 3 of the chromen-4-one core
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A hydroxyl group (-OH) at position 5
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A methoxy group (-OCH₃) at position 7
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A ketone group at position 4
This particular arrangement of functional groups contributes to the compound's unique chemical properties and biological activities.
Physical Properties
Based on the available data, 5-Hydroxy-7-methoxyisoflavone exhibits the following physical properties:
Property | Value |
---|---|
Physical State | Solid (crystalline powder) |
Color | White to off-white |
Solubility | Insoluble in water; soluble in organic solvents (DMSO, methanol) |
Creation Date | 2007-09-06 (PubChem) |
Last Modified | 2025-04-05 (PubChem) |
Table 2: Physical properties of 5-Hydroxy-7-methoxyisoflavone
The compound's limited water solubility is consistent with other flavonoids and influences its bioavailability in biological systems. This characteristic also affects its extraction methods and formulation strategies for potential therapeutic applications.
Biological Activities
Anticancer Properties
Research has demonstrated that 5-Hydroxy-7-methoxyflavone (HMF) exhibits significant anticancer activities, particularly against colorectal carcinoma. Studies show that HMF can induce cytotoxicity in HCT-116 cancer cells in a dose-dependent manner through several mechanisms :
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DNA damage induction
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Mitochondrial membrane perturbation
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Cytochrome c release
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Down-regulation of anti-apoptotic Bcl-2 protein
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Activation of pro-apoptotic proteins BID and Bax
A key finding is that reactive oxygen species (ROS) generation by HMF appears to be a crucial mediator behind endoplasmic reticulum (ER) stress induction. This leads to intracellular Ca²⁺ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway .
Temporal studies revealed that HMF treatment causes:
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Increased mitochondrial and cytosolic ROS generation
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Decreased expression of antioxidant enzymes
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Upregulation of IRE1-α expression
These effects were reversed by pre-treatment with the ROS scavenger N-acetyl-L-cysteine (NAC), confirming that the pro-oxidant properties of HMF are central to its anticancer activity .
Zoospore-Attracting Activity
Studies have shown that isoflavones with a hydroxyl group at the C-5 position, such as 5-Hydroxy-7-methoxyisoflavone, demonstrate attracting activity to Aphanomyces euteiches zoospore, a pathogen affecting plant roots . In contrast, methyl ether derivatives (with the hydroxyl group replaced by a methoxy group) exhibit very weak or no attracting activity .
This finding suggests that the 5-hydroxyl group plays a critical role in the compound's interaction with plant pathogens and indicates potential applications in agricultural research.
Related Compounds and Derivatives
Several related compounds share structural similarities with 5-Hydroxy-7-methoxyisoflavone:
5-Methyl-7-methoxyisoflavone
This related compound differs by having a methyl group at position 5 instead of a hydroxyl group:
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CAS No: 82517-12-2
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Molecular Formula: C₁₇H₁₄O₃
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Molecular Weight: 266.29
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Melting point: 116-120°C
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Physical state: White to off-white crystalline powder
5-Methyl-7-methoxyisoflavone has been marketed as a dietary supplement with claims of anabolic properties, though a 2006 study found no measurable effects on athletic performance or levels of testosterone and cortisol . Interestingly, consumption of this compound can produce false positive results in urinary tests for cannabinoid use .
Detection and Analytical Methods
Various analytical methods have been employed for the detection and characterization of 5-Hydroxy-7-methoxyisoflavone and related compounds:
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Gas Chromatography coupled with High Accuracy Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
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Common method for isoflavone quantification in plant extracts and biological samples
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Often coupled with UV detection or mass spectrometry
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Allows for sensitive detection and structural characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Provides detailed structural information on isolated compounds
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Metabolism and Biotransformation
The metabolism of methoxylated isoflavones involves several phase I biotransformation reactions:
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O-demethylation: Removal of the methoxy group
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Hydroxylation: Addition of hydroxyl groups, particularly on the B ring
The sequence of these biotransformation pathways can lead to different metabolite profiles:
These metabolic pathways are important for understanding the bioavailability and biological activity of 5-Hydroxy-7-methoxyisoflavone in vivo.
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